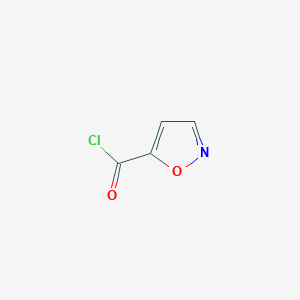

Cloruro de isoxazol-5-carbonilo

Descripción general

Descripción

Isoxazole-5-carbonyl chloride is a chemical compound that serves as a versatile building block in organic synthesis. It is particularly valuable due to its presence in drug candidates, agrochemicals, and materials. The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to its reactivity and utility in various chemical reactions .

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. One approach involves the Michael addition of soft carbon nucleophiles to alkylidene isoxazol-5-ones, yielding β-branched carbonyl compounds with good to excellent yields . Another method utilizes deep eutectic solvents for the one-pot synthesis of 3,5-disubstituted isoxazoles, highlighting the importance of the solvent in the reaction's success . Additionally, regioselective reactions of functionalized halogenoximes have been developed to synthesize 5-fluoroalkyl-substituted isoxazoles, demonstrating the scalability of these reactions . Mechanochemical methods, such as ball-milling, have also been employed to synthesize 3,5-isoxazoles in a solvent-free and catalyst-free manner, which is beneficial for green chemistry .

Molecular Structure Analysis

Isoxazole-5-carbonyl chloride's molecular structure is characterized by the isoxazole ring and the carbonyl chloride group. The reactivity of this compound can be attributed to the presence of the electron-withdrawing carbonyl group, which makes the adjacent carbon more electrophilic. This electrophilicity is exploited in various chemical transformations, such as the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which can then be trapped by nucleophiles to form heterocycle dyads .

Chemical Reactions Analysis

Isoxazole-5-carbonyl chloride undergoes a range of chemical reactions. For instance, the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a key stage in synthesizing pyrazole-nitrogen heterocycle dyads . The domino isoxazole-isoxazole isomerization process can lead to the formation of isoxazole-4-carboxylic acid derivatives, showcasing the compound's versatility in creating densely functionalized molecules . Furthermore, the synthesis of isoxazole triflones demonstrates the ability to introduce biologically relevant triflyl groups into the isoxazole framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-5-carbonyl chloride derivatives are influenced by the substituents on the isoxazole ring. For example, the introduction of fluorine atoms can significantly alter the compound's reactivity and physical properties, as seen in the synthesis of 5-fluoroalkyl-substituted isoxazoles . The use of deep eutectic solvents not only affects the reaction yields but also the environmental impact of the synthesis process . The ability to perform reactions under solvent-free conditions, such as mechanochemical synthesis, further highlights the compound's adaptability to various synthetic conditions .

Aplicaciones Científicas De Investigación

Compuestos Biológicamente Activos en Química Medicinal

Los isoxazoles, incluido el cloruro de isoxazol-5-carbonilo, forman una clase importante de 1,2-azoles, heterociclos de cinco miembros que contienen N y O . Muchos isoxazoles poseen diferentes tipos de actividad biológica: antimicrobiana, antiviral, antitumoral, antiinflamatoria, inmunomoduladora, anticonvulsiva, antidiabética, etc. . Debido a esto, han sido objeto de investigación en química medicinal durante las últimas décadas .

Compuestos de Utilidad Sintética

La presencia del enlace N–O lábil en el anillo de isoxazol capaz de escisión permite obtener varios derivados 1,3-bifuncionales de compuestos carbonílicos como resultado de una serie de transformaciones . Esto hace que los isoxazoles, incluido el this compound, sean especialmente útiles en síntesis .

Descubrimiento de Fármacos

En el campo del descubrimiento de fármacos, el isoxazol es una unidad heterocíclica de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . En vista de su enorme importancia, siempre es imperativo desatar nuevas estrategias de síntesis ecológicas .

Rutas de Síntesis Libres de Metales

Entre las diversas técnicas de síntesis novedosas que se utilizan para la síntesis de isoxazoles, la mayoría de los métodos sintéticos emplean Cu (I) o Ru (II) como catalizadores para la reacción de cicloadición (3 + 2) . Sin embargo, las desventajas particulares asociadas con las reacciones catalizadas por metales son los altos costos, la baja abundancia, la toxicidad, la generación significativa de residuos y la dificultad para separarlos de las mezclas de reacción . Por lo tanto, siempre es imperativo desarrollar rutas de síntesis alternativas libres de metales .

Tratamiento del Cáncer

El this compound puede reaccionar con 1-benzhidrilpiperazina para dar el derivado correspondiente de 1-benzhidrilpiperazina, que puede usarse en el tratamiento del cáncer .

Safety and Hazards

Direcciones Futuras

Isoxazoles, including Isoxazole-5-carbonyl chloride, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new eco-friendly synthetic strategies and exploring further biological applications .

Mecanismo De Acción

Target of Action

Isoxazole-5-carbonyl chloride is a chemical compound with the formula C4H2ClNO2 It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer .

Mode of Action

It is known to react with 1-benzhydrylpiperazine to form a derivative that may have potential therapeutic applications .

Result of Action

It has been noted that it can react with 1-benzhydrylpiperazine to produce a derivative that may be used in the treatment of cancer . This suggests that the compound may have potential anti-cancer effects.

Action Environment

It is known that the compound can react with moisture in the air , suggesting that environmental conditions such as humidity could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

1,2-oxazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2/c5-4(7)3-1-2-6-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASLINFISOTVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371542 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62348-13-4 | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

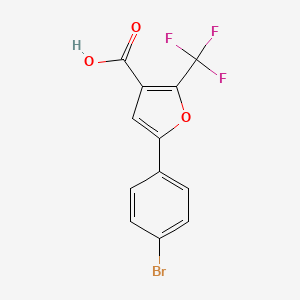

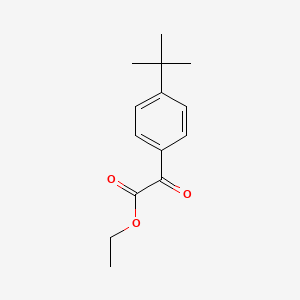

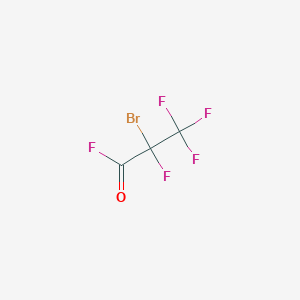

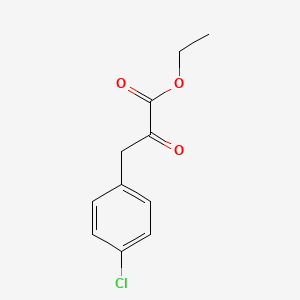

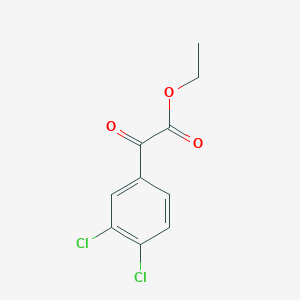

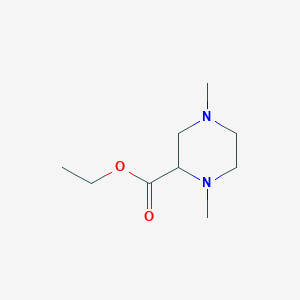

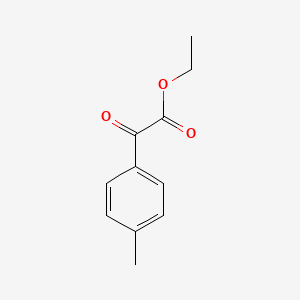

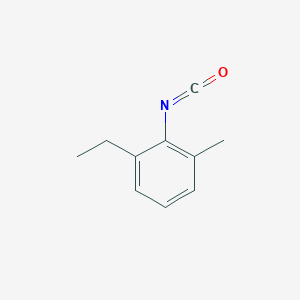

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)

![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)